Cas no 17910-25-7 (N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine)

N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine structure
17910-25-7 structure
Product Name:N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
CAS No:17910-25-7
MF:C11H13NO
MW:175.227022886276
CID:906705
PubChem ID:5399234
Update Time:2025-04-19

N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
    • 6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME
    • 1-oximinobenzosuberan
    • 5-Oximino-6,7,8,9-tetrahydro-5H-benzocyclohepten
    • 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one oxime
    • 6,7,8,9-tetrahydro-benzocyclohepten-5-one oxime
    • 6,7,8,9-Tetrahydro-benzocyclohepten-5-on-oxim
    • benzosuberone oxime
    • tetrahydrobenzocycloheptenone oxime
    • 17910-25-7
    • NSC113077
    • NSC-113077
    • (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
    • Inchi: 1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11-
    • InChI Key: ADICYZCHPFSRFC-QXMHVHEDSA-N
    • SMILES: O/N=C1\C2C=CC=CC=2CCCC\1

Computed Properties

  • Exact Mass: 175.09979
  • Monoisotopic Mass: 175.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.8
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • Density: 1.13
  • Boiling Point: 332.9°C at 760 mmHg
  • Flash Point: 205.4°C
  • Refractive Index: 1.588
  • PSA: 32.59
  • LogP: 2.59130
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